molecular formula C9H17O5P B8588469 Phosphinecarboxylic acid, dimethoxy-, cyclohexyl ester, oxide CAS No. 72304-82-6

Phosphinecarboxylic acid, dimethoxy-, cyclohexyl ester, oxide

Cat. No. B8588469
M. Wt: 236.20 g/mol
InChI Key: ZCIOCIWGLSMXNS-UHFFFAOYSA-N
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Patent
US04591583

Procedure details

From 24.8 g (0.20 mole) of trimethylphosphite and 32.1 g (0.20 mole) of cyclohexylchloroformate, (Y. Iwakura and A. Nabeya, J. Org. Chem. 25 (1960) 1118; M. E. Fourneau et al. Chem. Abstr. 16 (1922) 240; J. H. Saunders et al. J. Am. Chem. Soc. 73 (1951) 3797). (100° C., 2 hours). Yield 30 g (54%). Bp1.4-1.8 148°-151° C. nD21 1.4543.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][P:3]([O:6][CH3:7])[O:4][CH3:5].[CH:8]1([O:14][C:15](Cl)=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>>[CH:8]1([O:14][C:15]([P:3](=[O:2])([O:6][CH3:7])[O:4][CH3:5])=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
COP(OC)OC
Step Two
Name
Quantity
32.1 g
Type
reactant
Smiles
C1(CCCCC1)OC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(100° C., 2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Bp1.4-1.8 148°-151° C.

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)OC(=O)P(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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